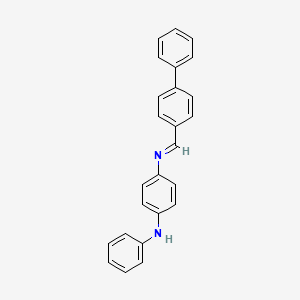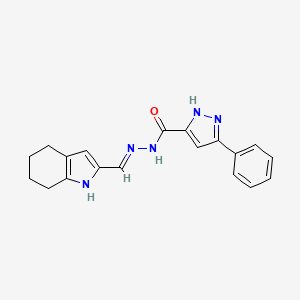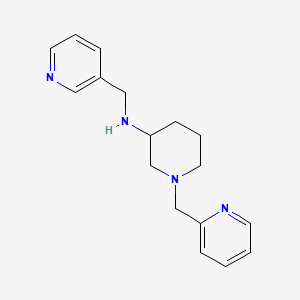![molecular formula C22H34N2O4 B6133979 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and survival.
Wirkmechanismus
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide works by inhibiting the activity of specific enzymes called protein kinases, which are involved in cancer cell growth and survival. It specifically targets the kinases BTK, ITK, and TXK, which are known to be overactive in many types of cancer. By blocking the activity of these kinases, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide prevents the cancer cells from proliferating and surviving, leading to their eventual death.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been shown to have potent anti-cancer activity in preclinical models, and has been found to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth and spread of tumors, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been found to have good pharmacokinetic properties, and can be administered orally or intravenously.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is that it has shown good efficacy and tolerability in preclinical models of cancer, making it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise molecular targets and pathways. Additionally, the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide in humans is not yet fully established, and clinical trials are ongoing to evaluate its potential as a cancer treatment.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide. One area of interest is to further investigate its mechanism of action and molecular targets, in order to better understand its anti-cancer activity and to identify potential biomarkers for patient selection and monitoring. Another area of interest is to explore the combination of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide with other cancer treatments, such as immunotherapy or targeted therapy, in order to enhance its efficacy and overcome resistance mechanisms. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide in humans, and to determine its potential as a cancer treatment in various types of cancer.
Synthesemethoden
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires specialized equipment and expertise. The detailed procedure for synthesizing 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is beyond the scope of this paper, but it involves the coupling of a piperidine derivative with a benzamide derivative, followed by several steps of functional group transformations and purification steps.
Wissenschaftliche Forschungsanwendungen
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and survival of cancer cells. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been found to inhibit the activity of several protein kinases, including BTK, ITK, and TXK, which are known to play a critical role in cancer cell signaling and survival.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(2-hydroxybutyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c1-3-17(25)15-23-22(26)20-14-19(27-2)8-9-21(20)28-18-10-12-24(13-11-18)16-6-4-5-7-16/h8-9,14,16-18,25H,3-7,10-13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMLPOWKTLTZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)
![1-{4-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6133923.png)
![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)

![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)